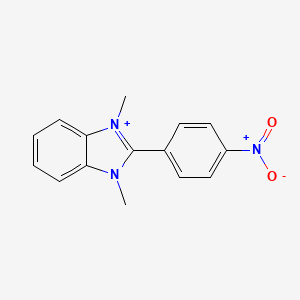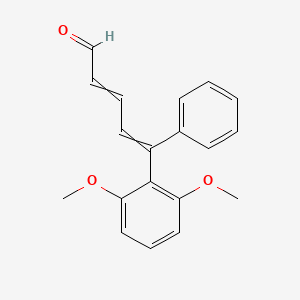
5-(2,6-Dimethoxyphenyl)-5-phenylpenta-2,4-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-Dimethoxyphenyl)-5-phenylpenta-2,4-dienal is an organic compound characterized by the presence of a dimethoxyphenyl group and a phenyl group attached to a penta-2,4-dienal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethoxyphenyl)-5-phenylpenta-2,4-dienal typically involves the reaction of 2,6-dimethoxyphenyl derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of pyrogallol and methyl iodide in an alkaline aqueous medium to produce 2,6-dimethoxyphenol, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,6-Dimethoxyphenyl)-5-phenylpenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The phenyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the phenyl or dimethoxyphenyl rings.
Wissenschaftliche Forschungsanwendungen
5-(2,6-Dimethoxyphenyl)-5-phenylpenta-2,4-dienal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5-(2,6-Dimethoxyphenyl)-5-phenylpenta-2,4-dienal exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in specific binding interactions and chemical reactions that modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxyphenol: A related compound with similar structural features but different reactivity and applications.
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: Another related compound used in mass spectrometry and other analytical techniques.
Uniqueness
5-(2,6-Dimethoxyphenyl)-5-phenylpenta-2,4-dienal is unique due to its combination of a dimethoxyphenyl group and a phenyl group attached to a conjugated dienal backbone. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C19H18O3 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
5-(2,6-dimethoxyphenyl)-5-phenylpenta-2,4-dienal |
InChI |
InChI=1S/C19H18O3/c1-21-17-12-8-13-18(22-2)19(17)16(11-6-7-14-20)15-9-4-3-5-10-15/h3-14H,1-2H3 |
InChI-Schlüssel |
MGLQPWNMLDENNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(=CC=CC=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11712656.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11712660.png)
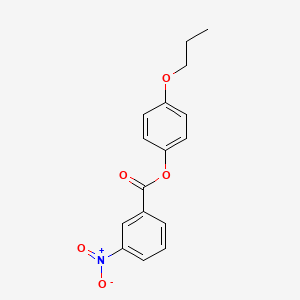
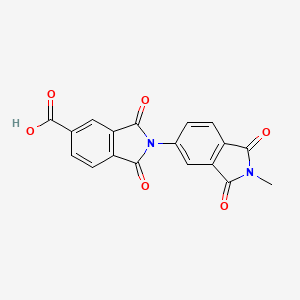
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B11712676.png)

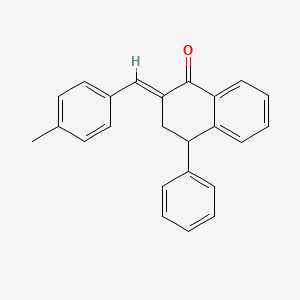
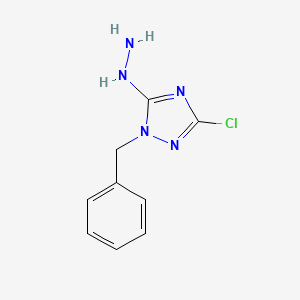
![(2E)-N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-phenylprop-2-enamide](/img/structure/B11712707.png)
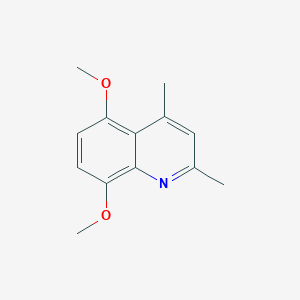
![5-bromo-2-{[(5-bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712729.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11712733.png)

